(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine
CAS No.:
Cat. No.: VC15967458
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3 |
|---|---|
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C13H21N3/c1-11-12(10-14)6-7-13(15-11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-10,14H2,1H3 |
| Standard InChI Key | CRLLUQPDDHHSPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine consists of a pyridine ring substituted at three positions:
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A 2-methyl group at position 2, enhancing steric bulk and influencing electronic distribution.
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An azepan-1-yl group (a seven-membered saturated heterocycle containing one nitrogen atom) at position 6, contributing to conformational flexibility and potential target engagement.
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A methanamine moiety at position 3, providing a primary amine functional group for hydrogen bonding or salt bridge formation .
The presence of the azepane ring distinguishes this compound from simpler pyridinylmethanamine analogs, such as (6-methylpyridin-2-yl)methanamine (CAS 6627-60-7), which lacks the heterocyclic substitution .
Physicochemical Profile
Key properties inferred from structural analogs and computational predictions include:
The compound’s high lipophilicity (LogP ~2.1) suggests favorable membrane permeability, while its polar surface area indicates moderate solubility in aqueous environments . These properties align with trends observed in kinase-targeting small molecules, where balanced hydrophobicity is critical for cellular uptake and target binding .
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine likely involves sequential functionalization of a pyridine core:
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Introduction of the azepane group: Pd-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution could install the azepane moiety at position 6 .
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Methylation at position 2: Directed ortho-metalation or Friedel-Crafts alkylation may introduce the methyl group .
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Amination at position 3: Reductive amination or Gabriel synthesis could yield the methanamine substituent .
Pharmacokinetic and Toxicological Profiles
ADME Predictions
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Absorption: High gastrointestinal absorption (predicted bioavailability >70%) due to moderate LogP and molecular weight <500 g/mol .
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Metabolism: Likely hepatic clearance via CYP3A4/2D6, with the azepane ring prone to oxidative degradation .
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Excretion: Primarily renal, with a predicted half-life of 4–6 hours .
Toxicity Considerations
Future Directions and Research Opportunities
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Synthetic Optimization: Developing one-pot methodologies to streamline azepane introduction and reduce step count.
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Target Validation: Profiling against kinase panels to identify primary vs. off-target activities.
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Formulation Strategies: Enhancing aqueous solubility via prodrug approaches or salt formation.
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